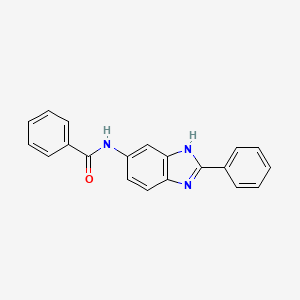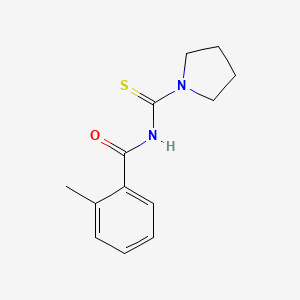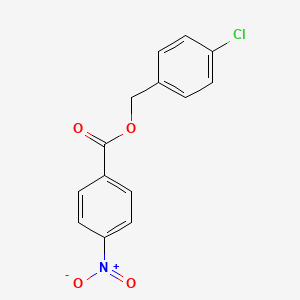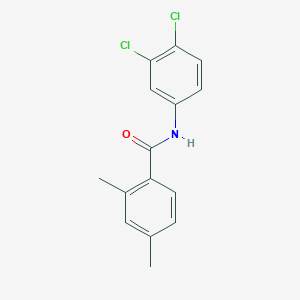![molecular formula C15H14F3N3O B5797150 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis. In
作用機序
4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its inhibitory activity against 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine by binding to the enzyme's catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include increased insulin sensitivity, glucose uptake, and metabolic parameters in animal models of diabetes and obesity. The compound has also been found to suppress tumor growth and metastasis in cancer models.
実験室実験の利点と制限
One advantage of using 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity towards 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, which allows for targeted inhibition of the enzyme without affecting other phosphatases. However, the compound's low solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. Additionally, the lack of long-term safety data for the compound limits its potential for clinical use.
将来の方向性
For research on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include investigating its potential therapeutic applications in other metabolic disorders such as fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in animal models and humans. Finally, the development of more potent and selective 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitors based on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine could lead to the development of new treatments for metabolic disorders and cancer.
合成法
The synthesis of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves the reaction of 2-chloro-4-phenyl-6-trifluoromethylpyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
The 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitor, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The compound has been found to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which can help to improve glucose homeostasis and prevent the development of type 2 diabetes. Additionally, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
In cancer research, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been found to suppress tumor growth and metastasis by inhibiting the activity of key signaling pathways involved in cancer cell proliferation and survival. 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of breast cancer cells and sensitize them to chemotherapy drugs.
特性
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)19-14(20-13)21-6-8-22-9-7-21/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCXGRJKBSVDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

